

A Comprehensive Technical Guide to the Physicochemical Properties of Diphenylacetyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylacetyl chloride*

Cat. No.: *B195547*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of **Diphenylacetyl chloride** (CAS No: 1871-76-7), a key reagent in organic synthesis. This document outlines its core physical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Core Physicochemical Data

Diphenylacetyl chloride is a solid organic compound with the molecular formula $C_{14}H_{11}ClO$. [1][2] Its physical properties are critical for its handling, storage, and application in synthetic chemistry. The melting and boiling points are key identifiers and indicators of purity.

Quantitative Data Summary

The experimentally determined melting and boiling points of **Diphenylacetyl chloride** are summarized in the table below. It is important to note that the boiling point is pressure-dependent, and the cited values are for a reduced pressure of 17 mmHg.

Physical Property	Value	Conditions
Melting Point	49-56 °C	Atmospheric Pressure
Boiling Point	175-176 °C	17 mmHg
Data sourced from multiple chemical suppliers and databases. [1] [2] [3] [4]		

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following are detailed, standard laboratory methodologies for these measurements.

Melting Point Determination (Capillary Method)

This method is widely used for its accuracy and requirement for only a small amount of sample.
[\[5\]](#)

Apparatus:

- Melting point apparatus (e.g., Thiele tube or a digital device like DigiMelt)[\[6\]](#)[\[7\]](#)
- Capillary tubes (sealed at one end)[\[8\]](#)
- Thermometer
- Heating medium (e.g., mineral oil for Thiele tube)[\[9\]](#)
- Mortar and pestle

Procedure:

- Sample Preparation: The solid sample must be completely dry and finely powdered.[\[5\]](#)[\[10\]](#)
Use a mortar and pestle to grind the crystalline solid.

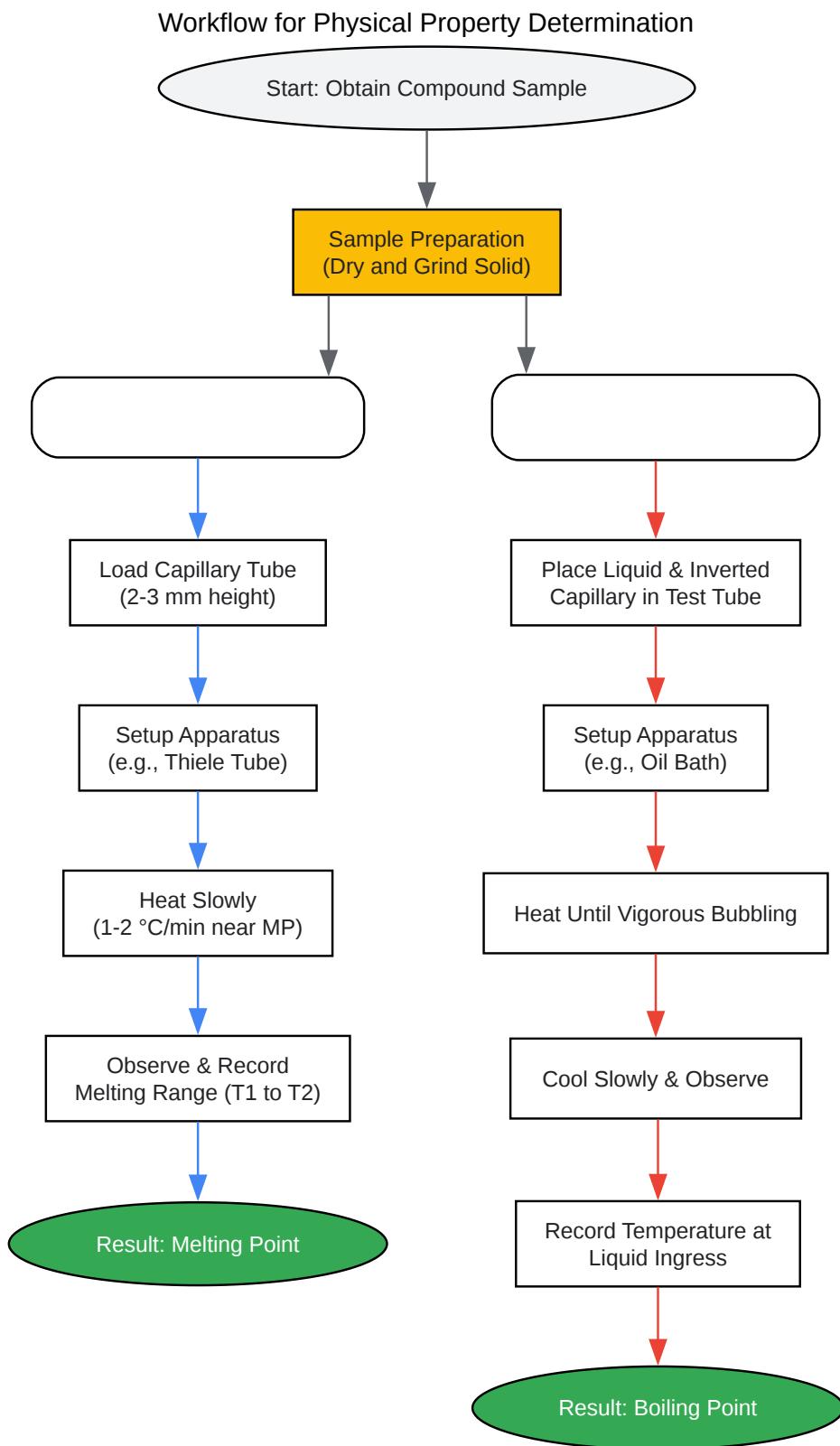
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid into the bottom. The sample height should be 2-3 mm for an accurate reading.[5]
- Apparatus Setup (Thiele Tube):
 - Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample should be aligned with the thermometer bulb.[6]
 - Place the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the heating oil.[6]
- Heating and Observation:
 - Heat the side arm of the Thiele tube gently with a small flame.[6] The shape of the tube promotes convection currents, ensuring uniform temperature distribution.[11]
 - Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[5][7]
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6] A pure compound will have a sharp melting range of 1-2 °C.[11]

Boiling Point Determination (Microscale/Capillary Method)

This microscale method is ideal when only a small quantity of the liquid is available. It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[2][12]

Apparatus:

- Small test tube or fusion tube


- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., Thiele tube or oil bath)[1][13]

Procedure:

- Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.
- Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.[13]
- Apparatus Setup:
 - Attach the test tube to a thermometer.
 - Immerse the assembly in a Thiele tube or an oil bath, ensuring the sample is below the level of the heating medium.[14]
- Heating and Observation:
 - Heat the apparatus. Initially, trapped air will expand and bubble out of the capillary tube.
 - Continue to heat gently until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary. This indicates that the liquid's vapor has displaced all the air.[13][15]
 - Remove the heat source and allow the apparatus to cool slowly.
 - The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[13] This occurs when the external pressure overcomes the vapor pressure of the liquid inside the capillary.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical compound like **Diphenylacetyl chloride**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for determining melting and boiling points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chymist.com [chymist.com]
- 2. chemconnections.org [chemconnections.org]
- 3. Thiele tube - Wikipedia [en.wikipedia.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. scribd.com [scribd.com]
- 9. labcomercial.com [labcomercial.com]
- 10. westlab.com [westlab.com]
- 11. flinnsci.com [flinnsci.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. Video: Boiling Points - Procedure [jove.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Diphenylacetyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195547#melting-point-and-boiling-point-of-diphenylacetyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com